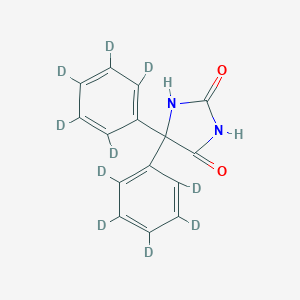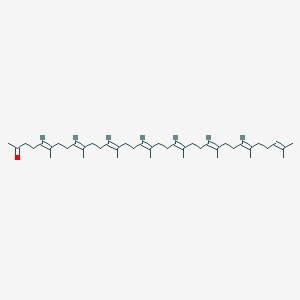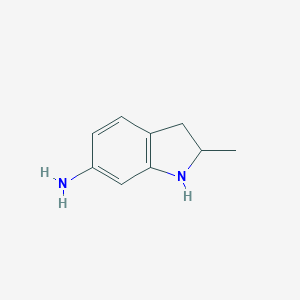
2-Methyl-6-indolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-indolinamine is a chemical compound with the molecular formula C10H12N2. It is a derivative of indole and has been studied for its potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-indolinamine has been studied for its potential applications in scientific research. It has been shown to have antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been studied for its potential as a neuroprotective agent and as a modulator of the immune system.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-indolinamine is not fully understood. However, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. Additionally, it has been shown to modulate the activity of various signaling pathways that are involved in cell growth and survival.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Methyl-6-indolinamine has a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to modulate the activity of the immune system, leading to increased production of cytokines and activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-6-indolinamine in lab experiments is its potential as an antitumor agent. It has been shown to have activity against various cancer cell lines, making it a potential candidate for further study in cancer research. However, one limitation of using 2-Methyl-6-indolinamine is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-6-indolinamine. One area of interest is its potential as a neuroprotective agent. Studies have shown that it has activity against oxidative stress and inflammation, which are involved in the development of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Another area of interest is its potential as a modulator of the immune system. Studies have shown that it has activity against various immune cells, making it a potential candidate for further study in immunology research. Finally, further studies are needed to determine the mechanism of action of 2-Methyl-6-indolinamine and its potential applications in cancer research.
Synthesemethoden
The synthesis of 2-Methyl-6-indolinamine involves the reaction of 2-methylindole with paraformaldehyde and ammonium acetate in the presence of a catalyst. The reaction yields 2-Methyl-6-indolinamine as a white crystalline solid with a melting point of 180-182°C.
Eigenschaften
CAS-Nummer |
103796-39-0 |
|---|---|
Produktname |
2-Methyl-6-indolinamine |
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
2-methyl-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C9H12N2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-3,5-6,11H,4,10H2,1H3 |
InChI-Schlüssel |
SVLIYUWVAZNKJY-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(N1)C=C(C=C2)N |
Kanonische SMILES |
CC1CC2=C(N1)C=C(C=C2)N |
Synonyme |
Indoline, 6-amino-2-methyl- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



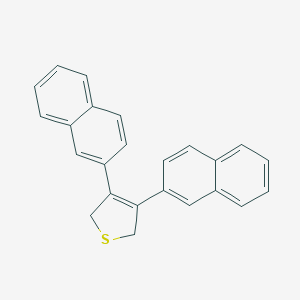
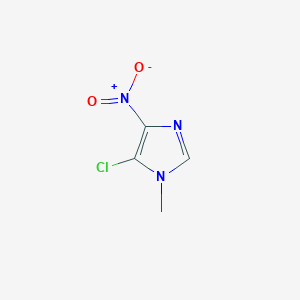
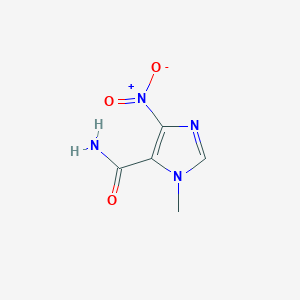
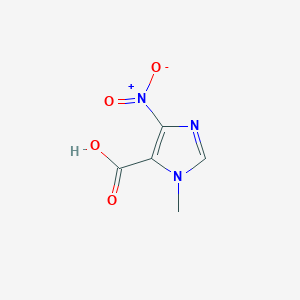
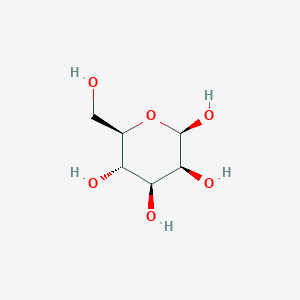
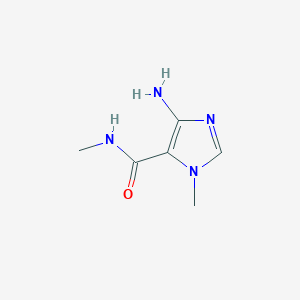
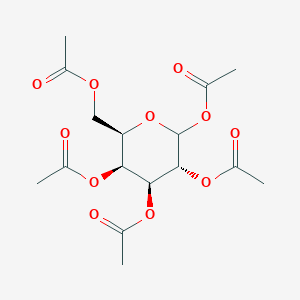
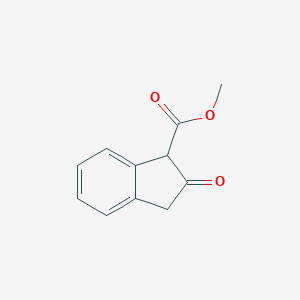
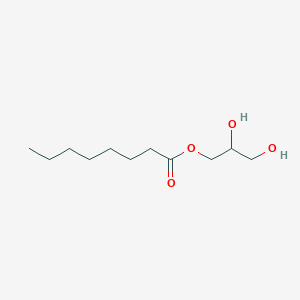
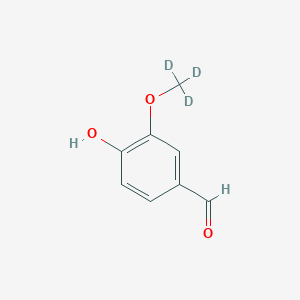
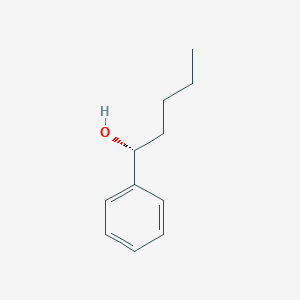
![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)
